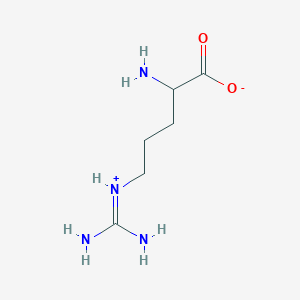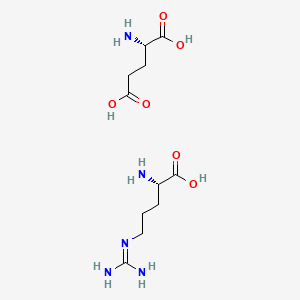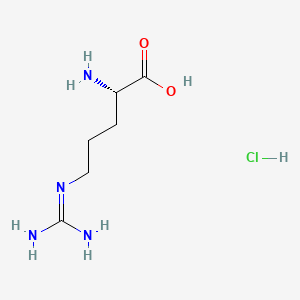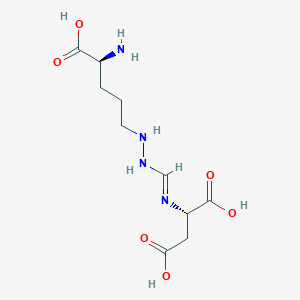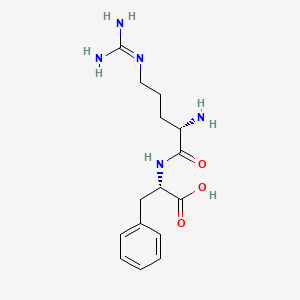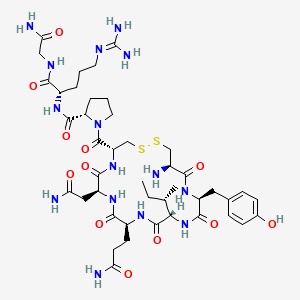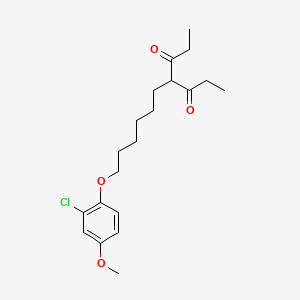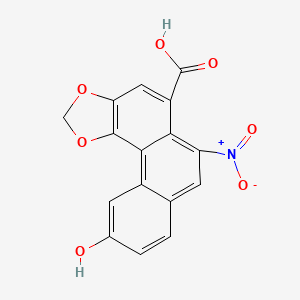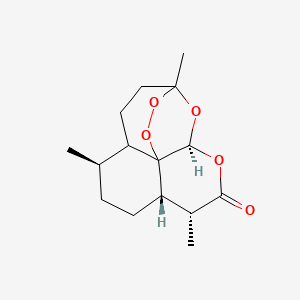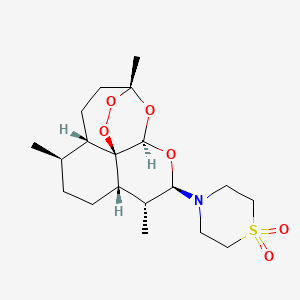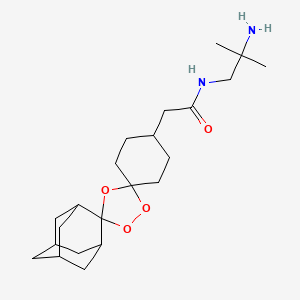
Aviglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アミノエトキシビニルグリシンは、1973年に初めて特許を取得した、天然に存在する植物成長調節剤です。 1-アミノシクロプロパン-1-カルボン酸シンターゼの競合的阻害剤として知られており、この酵素は植物におけるエチレンの直接の前駆体である1-アミノシクロプロパン-1-カルボン酸へのS-アデノシルメチオニンの変換に関与しています .
科学的研究の応用
Aminoethoxyvinylglycine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is employed in studies related to plant physiology and growth regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in agriculture to regulate the ripening of fruits and extend their shelf life
作用機序
アミノエトキシビニルグリシンは、植物におけるエチレン生合成に不可欠な酵素である1-アミノシクロプロパン-1-カルボン酸シンターゼを阻害することでその効果を発揮します。この酵素を阻害することにより、アミノエトキシビニルグリシンはエチレンの生成を効果的に抑制し、その結果、果物の成熟と老化が遅れます。 関与する分子標的には、アミノエトキシビニルグリシンが競合的に結合する酵素の活性部位が含まれます .
類似の化合物との比較
類似の化合物
リゾビトキシン: エチレン生合成の別の阻害剤。
アミノオキシアセト酸: アミノトランスフェラーゼに対する幅広い阻害スペクトルで知られています.
独自性
アミノエトキシビニルグリシンは、1-アミノシクロプロパン-1-カルボン酸シンターゼの競合的阻害剤としての特定の作用機序により、独自のものとなっています。 この特異性により、植物におけるエチレン生成の調節、特に他の類似の化合物ではそれほど顕著ではない効果が得られます .
準備方法
合成経路と反応条件
アミノエトキシビニルグリシンは、さまざまな化学経路で合成できます。 一般的な方法の1つは、グリシンとエチレンオキシドを反応させて2-アミノエトキシアセ酸を生成し、その後、ビニル化とそれに続く精製工程を含む一連の化学反応によりアミノエトキシビニルグリシンに変換する方法です .
工業的製造方法
アミノエトキシビニルグリシンの工業的製造は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模合成を行います。 このプロセスには、反応を効率的に促進するために、触媒の使用、制御された温度、および圧力条件が含まれる場合があります .
化学反応の分析
反応の種類
アミノエトキシビニルグリシンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、対応する酸化物を生成できます。
還元: 還元反応により、より単純なアミンに変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 条件は通常、目的の反応経路を確保するために、制御された温度とpHレベルを必要とします .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化により酸化物が生成される場合があり、置換反応によりさまざまな置換誘導体が生成される可能性があります .
科学研究の用途
アミノエトキシビニルグリシンは、幅広い科学研究用途があります。
化学: さまざまな化学合成プロセスで試薬として使用されます。
生物学: 植物生理学と成長調節に関連する研究に使用されています。
医学: 潜在的な治療用途を探索するための研究が進行中です。
類似化合物との比較
Similar Compounds
Rhizobitoxine: Another inhibitor of ethylene biosynthesis.
Aminooxyacetic acid: Known for its broad inhibitory spectrum on aminotransferases.
Uniqueness
Aminoethoxyvinylglycine is unique due to its specific mode of action as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid synthase. This specificity makes it particularly effective in regulating ethylene production in plants, which is not as pronounced in other similar compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aviglycine involves the reaction between glycine and acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Glycine", "Acetic anhydride", "Catalyst"], "Reaction": [ "Step 1: Mix glycine and acetic anhydride in a solvent such as ethanol or methanol.", "Step 2: Add a catalyst such as p-toluenesulfonic acid or sulfuric acid to the mixture.", "Step 3: Heat the mixture at a temperature of 50-60°C for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid to obtain Aviglycine." ] } | |
CAS番号 |
49669-74-1 |
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC名 |
(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |
InChIキー |
USGUVNUTPWXWBA-HNQUOIGGSA-N |
異性体SMILES |
C(CO/C=C/C(C(=O)O)N)N |
SMILES |
C(COC=CC(C(=O)O)N)N |
正規SMILES |
C(COC=CC(C(=O)O)N)N |
外観 |
Solid powder |
| 49669-74-1 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
55720-26-8 (hydrochloride) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aviglycine; NSC 234613; NSC-234613; NSC234613; Antibiotic Ro 20-4468/001; Ro 4468; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aviglycine, also known as [(S)-trans-2-amino-4-(2 aminoethoxy)-3-butenoic acid hydrochloride], is a known inhibitor of ethylene biosynthesis. [, ] Ethylene is a plant hormone involved in various physiological processes, including fruit ripening and senescence, as well as natural flowering in certain species like pineapple. [, ] this compound disrupts ethylene production, thereby influencing these ethylene-regulated processes.
A: this compound is primarily used to control natural flowering (also known as precocious flowering) in pineapple cultivation. [, ] Uncontrolled flowering disrupts harvest schedules and reduces marketable fruit yield. this compound application, particularly in cultivars like 'Tainon 17' and 'MD-2', has proven effective in delaying or inhibiting this natural flowering process. [, ]
A: Research indicates that both the timing and concentration of this compound application are crucial for its effectiveness. [, ] For instance, in 'Tainon 17' pineapple, four to five applications of 500 mg/L this compound at 10-15 day intervals effectively delayed flowering. [] Similarly, in 'MD-2' pineapple, weekly sprays of 100 mg/L significantly reduced natural induction compared to biweekly sprays or lower concentrations. [] Importantly, initiating this compound treatment after the onset of natural induction can lead to fruit deformity and significant losses. []
A: While pineapple flowering control is a primary application, studies suggest this compound might have other uses. For example, in apple orchards, this compound effectively reduced pre-harvest fruit drop and delayed fruit maturity in cultivars like 'Hi Early Delicious' and 'Law Rome Beauty'. [] Furthermore, research indicates its potential to mitigate chlorotic foliar injury caused by the black pecan aphid in pecan trees. []
A: While this compound demonstrates potential in regulating plant physiological processes, certain limitations exist. One study on alligatorweed revealed that while this compound reduced stem fragmentation after herbicide application, it also antagonized the herbicide's efficacy and increased belowground biomass. [] This highlights the need for careful consideration of dosage and potential antagonistic effects when integrating this compound with other agricultural chemicals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


